molecular formula C9H17NO B3055237 1-(Cyclopropylmethyl)piperidin-4-ol CAS No. 63463-44-5

1-(Cyclopropylmethyl)piperidin-4-ol

Cat. No.: B3055237
CAS No.: 63463-44-5
M. Wt: 155.24 g/mol
InChI Key: IWYFGTGOZKQLLH-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)piperidin-4-ol is a piperidine derivative featuring a cyclopropylmethyl substituent at the piperidine nitrogen and a hydroxyl group at the 4-position. The cyclopropylmethyl group is a sterically constrained moiety that may influence receptor binding affinity and selectivity, as seen in sigma1-selective antagonists like the structurally related compound (1-(cyclopropylmethyl)-4-(2',4"-fluorophenyl)-(2'-oxoethyl)piperidine HBr), which inhibits NMDA-stimulated dopamine release in rat striatal slices .

Properties

IUPAC Name

1-(cyclopropylmethyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-9-3-5-10(6-4-9)7-8-1-2-8/h8-9,11H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYFGTGOZKQLLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40613698
Record name 1-(Cyclopropylmethyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40613698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63463-44-5
Record name 1-(Cyclopropylmethyl)-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63463-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Cyclopropylmethyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40613698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(Cyclopropylmethyl)piperidin-4-ol can be achieved through various synthetic routes. One common method involves the reaction of cyclopropylmethylamine with 4-piperidone under reductive amination conditions . The reaction typically employs a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Scientific Research Applications

Scientific Research Applications

  • Chemistry: 1-(Cyclopropylmethyl)piperidin-4-ol serves as a versatile intermediate in synthesizing complex organic molecules.
  • Biology: The compound has been evaluated for its biological activities, including antiviral and antimicrobial properties.
  • Medicine: Derivatives of piperidin-4-ol have shown promise as potential treatments for diseases such as HIV.
  • Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Detailed Analysis

Mechanism of Action: this compound primarily targets the chemokine receptor CCR5 and acts as an antagonist. By interacting with the CCR5 receptor, it affects the pathway of HIV-1 entry into cells, preventing the virus from infecting cells. All CCR5 antagonists, including this compound, contain a basic nitrogen atom, which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction.

Chemical Reactions Analysis: this compound undergoes several types of chemical reactions due to its reactive hydroxyl and amine functionalities:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
  • Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
  • Formation of Derivatives: The compound can form derivatives such as O-benzoyloxime through reactions with benzoyl chloride.

Data Table

Compound NameChemical FormulaKey Features
This compoundC9H17NOBuilding block in organic synthesis, CCR5 antagonist
PiperineC17H19NO3Antioxidant and anti-inflammatory properties
EvodiamineC19H17N3OAntiproliferative effects on cancer cells
MatrineC15H24N2OAntimicrobial and anticancer activities

Structure-Activity Relationship (SAR)

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural profiles of 1-(cyclopropylmethyl)piperidin-4-ol can be contextualized by comparing it to other piperidin-4-ol derivatives with varying substituents. Below is a detailed analysis:

Structural Analogues and Receptor Affinity

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Pharmacological Properties
1-[6-(Isopropylamino)pyrimidin-4-yl]piperidin-4-ol Pyrimidinyl-isopropylamino group C12H19N5O 249.32 Unclear pharmacological activity; structural focus on pyrimidine substitution.
1-(6-Cyclopropylamino-pyrimidin-4-yl)-piperidin-4-ol Pyrimidinyl-cyclopropylamino group C12H18N4O 234.30 Potential sigma receptor interaction inferred from cyclopropylamino moiety; no explicit data.
1-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol Oxadiazole-cyclopropylmethyl group C10H16N4O2 224.26 Enhanced steric and electronic effects due to oxadiazole; possible metabolic stability.
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol Sulfonylphenyl-propyl group C15H23NO3S 297.42 Sulfonyl group may improve solubility; unknown receptor activity.

Functional Differences in Dopamine Regulation

  • Sigma1-Selective Antagonists: The compound (1-(cyclopropylmethyl)-4-(2',4"-fluorophenyl)-(2'-oxoethyl)piperidine HBr) (related to the target molecule) inhibits NMDA-stimulated dopamine release at low concentrations (≤100 nM) via sigma1 receptors. This effect is reversed by sigma antagonists like N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrimidinyl)-1-piperazine butanol .
  • Pyrimidinyl Derivatives: Compounds such as 1-[6-(isopropylamino)pyrimidin-4-yl]piperidin-4-ol () lack direct evidence of dopamine modulation but share structural similarities with ligands that interact with sigma and non-sigma receptors (e.g., NMDA or phencyclidine receptors) .
  • Synthetic Sigma Ligands: Derivatives like 6-[6-(4-hydroxypiperidinyl)-hexoxy]-3-methylflavone hydrochloride enhance dopamine release in the presence of (+)pentazocine, suggesting dual activity at sigma and non-sigma receptors .

Impact of Substituents on Bioactivity

  • Pyrimidinyl vs. Oxadiazole Substituents : Pyrimidinyl groups () may engage in π-π stacking with receptor aromatic residues, while oxadiazole () could improve metabolic stability due to its heterocyclic nature.
  • Sulfonyl and Trifluoromethyl Groups : These electron-withdrawing substituents () may alter pharmacokinetic properties (e.g., solubility, half-life) but could reduce blood-brain barrier permeability compared to the cyclopropylmethyl group .

Research Findings and Implications

  • Receptor Specificity : The cyclopropylmethyl group in this compound analogs confers sigma1 selectivity, distinguishing it from pyrimidinyl derivatives with broader receptor interactions .
  • Therapeutic Potential: Sigma1 antagonists are implicated in motor function regulation and neuropsychiatric disorders. The target compound’s structural features position it as a candidate for selective sigma1 modulation with fewer side effects .
  • Synthetic Accessibility : Compared to trifluoromethyl- or sulfonyl-containing analogs (), the cyclopropylmethyl group may simplify synthesis due to its compact structure and commercial availability .

Biological Activity

1-(Cyclopropylmethyl)piperidin-4-ol is a piperidine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the CAS number 63463-44-5, features a cyclopropylmethyl group attached to a piperidine ring. This structural configuration is significant for its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. It may act on several receptor types, including:

  • Serotonin Receptors : It has been noted for its potential as an agonist for certain serotonin receptor subtypes, particularly the 5-HT1F receptor, which could play a role in migraine treatment without causing vasoconstrictive side effects .
  • Opioid Receptors : The compound has shown activity at μ-opioid receptors, functioning as an antagonist. This property suggests potential applications in pain management and addiction therapies .

Case Studies

  • Migraine Treatment : A study focused on the 5-HT1F receptor explored the efficacy of piperidine derivatives in alleviating migraine symptoms. The results suggested that compounds with similar structures could effectively activate these receptors without adverse effects associated with traditional migraine medications .
  • Pain Management : Another investigation into μ-opioid receptor antagonists highlighted the potential of piperidine derivatives in modulating pain pathways. The findings indicated that these compounds could shift the concentration-response curve for agonists, suggesting a role in pain relief strategies .

Research Findings Summary Table

Study Focus Findings Reference
Serotonin ActivityAgonist activity at 5-HT1F receptors; potential for migraine treatment
Opioid Receptor ActionAntagonistic effects at μ-opioid receptors; implications for pain management
Antiviral PropertiesPotential antiviral activity observed in related compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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